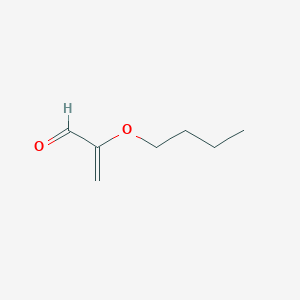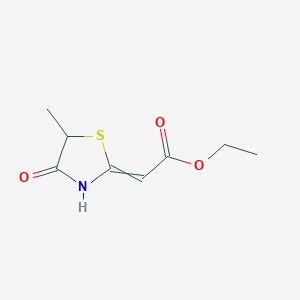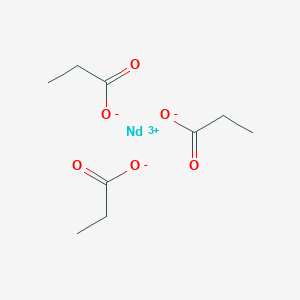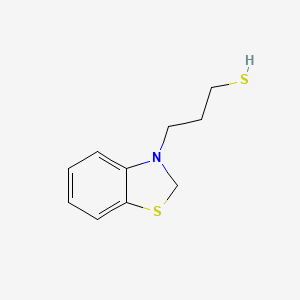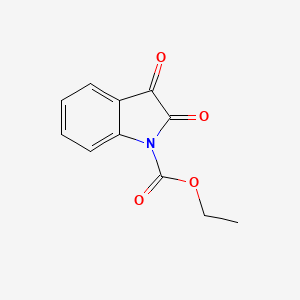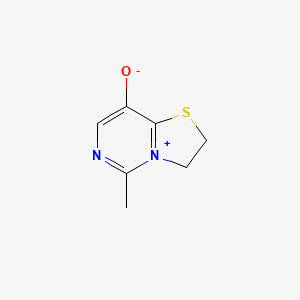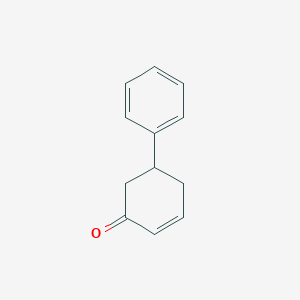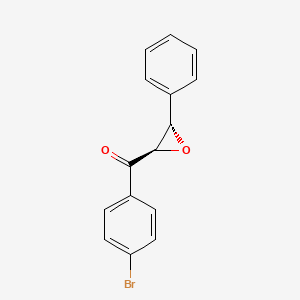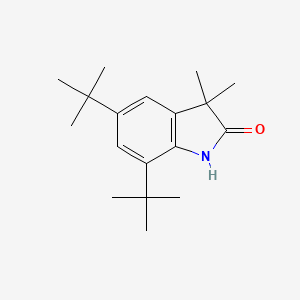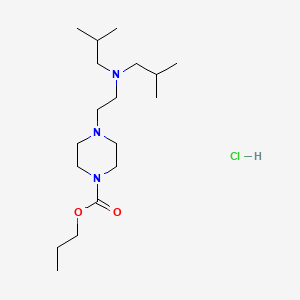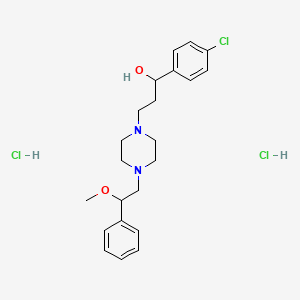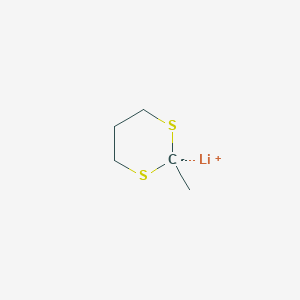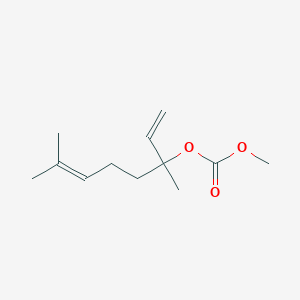
3,7-dimethylocta-1,6-dien-3-yl Methyl Carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate is an organic compound that belongs to the class of monoterpenoids. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its pleasant scent and is used in various applications, including fragrances and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate typically involves the esterification of linalool with methyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The process involves the continuous addition of linalool and methyl chloroformate into the reactor, with the base being added simultaneously to maintain the pH of the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its antimicrobial properties and potential use in pest control.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances, flavorings, and cosmetics due to its pleasant scent.
Mécanisme D'action
The mechanism of action of 3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The compound may also inhibit the activity of certain enzymes, contributing to its antimicrobial and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool: A monoterpenoid alcohol with a similar structure but without the carbonate group.
Linalyl Acetate: An ester of linalool with an acetate group instead of a carbonate group.
Geraniol: Another monoterpenoid alcohol with a similar structure but different functional groups.
Uniqueness
3,7-Dimethylocta-1,6-dien-3-yl Methyl Carbonate is unique due to the presence of the carbonate group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavoring industries.
Propriétés
Numéro CAS |
34985-03-0 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
3,7-dimethylocta-1,6-dien-3-yl methyl carbonate |
InChI |
InChI=1S/C12H20O3/c1-6-12(4,15-11(13)14-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3 |
Clé InChI |
QULRCTMUIYMXQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)OC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


